molecular formula C21H22ClNO3 B1316148 Fmoc-Ile-Cl CAS No. 103321-51-3

Fmoc-Ile-Cl

Cat. No.: B1316148
CAS No.: 103321-51-3
M. Wt: 371.9 g/mol
InChI Key: UBXQQZYYSMFLLM-DJJJIMSYSA-N
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Description

9-Fluorenylmethyloxycarbonyl-L-isoleucine chloride: (Fmoc-Ile-Cl) is a derivative of isoleucine, an essential amino acid. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The fluorenylmethyloxycarbonyl group is base-labile, making it a popular choice in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .

Mechanism of Action

Target of Action

Fmoc-Ile-Cl, or fluorenylmethyloxycarbonyl-isoleucine chloride, primarily targets amine groups in organic compounds . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The primary role of this compound is to protect the amine group during peptide synthesis, preventing it from reacting with other groups until the desired time .

Mode of Action

The mode of action of this compound involves the formation of a carbamate with the amine group . This is achieved by the nucleophilic attack of the amine on the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . . This allows for the efficient and controlled synthesis of peptides.

Pharmacokinetics

It is known that this compound is a solid compound that can be handled easily, but as an acid chloride, it is sensitive to moisture and heat .

Result of Action

The result of this compound’s action is the formation of Fmoc-protected amines , which are crucial intermediates in peptide synthesis . These protected amines can then be incorporated into peptides in a controlled manner, allowing for the synthesis of complex peptide structures. The Fmoc group can be removed when desired, revealing the original amine group and allowing it to participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions can inhibit the reaction between Fmoc-Cl and glyphosate, a common target of Fmoc-Cl . Additionally, the reaction conditions, such as the presence of a base and the temperature, can significantly impact the efficiency of Fmoc-Cl’s action . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection of Isoleucine:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium bicarbonate, piperidine.

    Solvents: Dioxane, dimethylformamide.

    Nucleophiles: Amines, alcohols.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQQZYYSMFLLM-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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